molecular formula C23H23BrN2O5 B235407 5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide

5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide

Cat. No. B235407
M. Wt: 487.3 g/mol
InChI Key: YHHCSSGLUIWSEY-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide, commonly known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF is a furan derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of BDF is not fully understood, but it has been shown to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. BDF has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
BDF has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDF inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDF has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Additionally, BDF has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

BDF has several advantages for laboratory experiments, including its stability, solubility, and availability. BDF is a stable compound that can be easily synthesized in good yields, making it readily available for laboratory experiments. However, one limitation of BDF is its potential toxicity, which must be taken into consideration when conducting experiments with this compound.

Future Directions

There are several future directions for further research on BDF. One potential direction is to further investigate the mechanism of action of BDF and its interaction with the sigma-1 receptor. Additionally, further studies are needed to determine the optimal dosage and administration route for BDF in cancer and neurological disorders. Finally, the potential toxicity of BDF must be further investigated to ensure its safety for therapeutic use.
Conclusion
In conclusion, BDF is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Further research is needed to fully understand the therapeutic potential of BDF and to determine its safety for therapeutic use.

Synthesis Methods

BDF can be synthesized through various methods, including the reaction of 4-bromoaniline with 4,5-dimethoxy-2-nitrobenzaldehyde followed by reduction with sodium borohydride and finally, reaction with furan-2-carboxylic acid. Another method involves the reaction of 4-bromoaniline with 4,5-dimethoxy-2-nitroacetophenone followed by reduction with lithium aluminum hydride and finally, reaction with furan-2-carboxylic acid. Both methods have been successfully used to synthesize BDF in good yields.

Scientific Research Applications

BDF has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. BDF has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BDF has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H23BrN2O5

Molecular Weight

487.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C23H23BrN2O5/c1-28-21-13-17(18(14-22(21)29-2)26-9-11-30-12-10-26)25-23(27)20-8-7-19(31-20)15-3-5-16(24)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,25,27)

InChI Key

YHHCSSGLUIWSEY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC

Origin of Product

United States

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